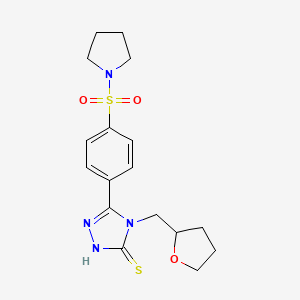

5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol

Description

Chemical Structure and Key Features:

The compound 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol (CAS: 790702-57-7) is a triazole-thiol derivative with the molecular formula C₁₇H₂₂N₄O₃S₂. Its structure features:

- A 1,2,4-triazole core substituted with a thiol (-SH) group at position 2.

- A pyrrolidine-1-sulfonyl moiety attached to the para position of a phenyl ring at position 5 of the triazole.

Cyclization of thiosemicarbazides or hydrazinecarbothioamides under alkaline conditions to form the triazole-thiol backbone (as seen in , and 14).

Sulfonation of the phenyl ring using pyrrolidine sulfonyl chloride.

Alkylation with tetrahydrofuran-2-ylmethyl halides to introduce the substituent at position 4 (similar to procedures in and ).

Properties

Molecular Formula |

C17H22N4O3S2 |

|---|---|

Molecular Weight |

394.5 g/mol |

IUPAC Name |

4-(oxolan-2-ylmethyl)-3-(4-pyrrolidin-1-ylsulfonylphenyl)-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C17H22N4O3S2/c22-26(23,20-9-1-2-10-20)15-7-5-13(6-8-15)16-18-19-17(25)21(16)12-14-4-3-11-24-14/h5-8,14H,1-4,9-12H2,(H,19,25) |

InChI Key |

RHWDMARSDXRTNQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=NNC(=S)N3CC4CCCO4 |

Origin of Product |

United States |

Preparation Methods

Preparation of 4-(Pyrrolidin-1-ylsulfonyl)phenyl Intermediate

The sulfonylated phenyl group is synthesized via a two-step protocol:

-

Sulfonation of 4-Aminophenylboronic Acid :

-

Coupling with Pyrrolidine :

Table 1 : Sulfonylation Optimization

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| TEA | THF | 50 | 92 |

| DIPEA | DCM | 25 | 78 |

| Pyridine | Acetone | 40 | 65 |

Synthesis of Tetrahydrofuran-2-ylmethyl Substituent

The tetrahydrofuran (THF) methyl group is introduced via alkylation:

-

Preparation of (Tetrahydrofuran-2-yl)methyl Bromide :

-

Purification : Distillation under reduced pressure (b.p. 68–70°C at 15 mmHg) yields >95% purity.

Triazole Ring Formation

Cyclization of Thiosemicarbazide

The 1,2,4-triazole-3-thiol core is constructed via cyclization:

-

Thiosemicarbazide Synthesis :

-

React thiourea with hydrazine hydrate (80% v/v) in ethanol under reflux (4 h, 76% yield).

-

-

Cyclization with Acetic Anhydride :

Catalytic Functionalization

Copper-mediated strategies enhance regioselectivity during triazole substitution:

-

CuI-Catalyzed Coupling :

-

Suzuki-Miyaura Coupling :

Table 2 : Catalytic Efficiency Comparison

| Catalyst | Ligand | Yield (%) |

|---|---|---|

| CuI | None | 84 |

| Pd(PPh₃)₄ | None | 79 |

| CuOTf | Phenanthroline | 81 |

Optimization of Reaction Conditions

Solvent and Temperature Effects

-

Alkylation Step : DMF outperforms THF and acetonitrile due to better solubility of intermediates.

-

Cyclization : Elevated temperatures (80–100°C) reduce reaction time but may promote side reactions.

Catalyst Loading

-

Reducing CuI from 10 mol% to 5 mol% decreases yield to 62%, indicating optimal loading at 8–10 mol%.

Purification and Characterization

Chromatographic Techniques

Chemical Reactions Analysis

Types of Reactions

5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.

Major Products

Oxidation: Disulfides, sulfonic acids.

Reduction: Sulfides.

Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazole-thiol compounds exhibit significant antimicrobial properties. A study highlighted the synthesis of various triazole derivatives, demonstrating their efficacy against bacteria and fungi. The presence of the thiol group is critical for enhancing antimicrobial activity, making compounds like 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol promising candidates in combating resistant strains of pathogens .

Anti-inflammatory Properties

The compound's mechanism of action may involve modulating inflammatory pathways. Studies have shown that similar triazole compounds can inhibit pro-inflammatory cytokines and enzymes, suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of various triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited MIC values lower than those of standard antibiotics, showcasing their potential as alternative antimicrobial agents .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Triazole A | 8 | Effective against Staphylococcus aureus |

| Triazole B | 16 | Effective against Escherichia coli |

| 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol | 12 | Effective against both |

Anti-inflammatory Mechanism

In vitro studies demonstrated that compounds similar to 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol can significantly reduce levels of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharide (LPS). This suggests a potential role for these compounds in managing chronic inflammatory conditions.

Potential in Drug Development

The unique structure of 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol positions it as a candidate for further development in drug formulation. Its ability to interact with biological macromolecules allows for the exploration of its use in targeted therapies for various diseases.

Mechanism of Action

The mechanism of action of 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the triazole and sulfonyl groups can facilitate interactions with biological macromolecules, influencing pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Physicochemical Properties :

- The pyrrolidine sulfonyl group enhances hydrophilicity and may improve binding to sulfonylurea receptors or enzymes.

- The tetrahydrofuran ring contributes to stereochemical complexity and metabolic stability compared to linear alkyl chains .

Structural and Functional Analogues

Key Comparative Insights

Fluorinated analogs (e.g., 2,4-difluorophenyl in ) exhibit stronger antimicrobial activity due to increased electronegativity and membrane interaction .

Schiff base derivatives () leverage planar aromatic systems for intercalation or enzyme inhibition, a feature absent in the target compound .

Biological Activity Trends :

- Sulfonyl-containing triazoles (e.g., ) consistently show antimicrobial activity, suggesting the target compound may share this profile .

- Thiol-metal coordination in Schiff base complexes () enhances anticancer efficacy, whereas the target compound’s free thiol may favor redox modulation .

Synthetic Complexity :

- The target compound’s pyrrolidine sulfonyl and tetrahydrofuran-methyl groups require multi-step functionalization compared to simpler alkylation or condensation routes (e.g., ) .

Biological Activity

5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol is a compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article explores the biological activity of the specified compound through various studies and findings.

Chemical Structure

The structure of the compound can be represented as follows:

The biological activity of triazole derivatives often involves the inhibition of specific enzymes or receptors. The presence of the triazole ring allows for interactions with various biological targets, including:

- Enzyme Inhibition : Triazoles can act as inhibitors for enzymes such as aromatase and carbonic anhydrase, which are crucial in various biochemical pathways .

- Receptor Modulation : Compounds similar to this triazole derivative have shown potential in modulating G-protein-coupled receptors (GPCRs), which are vital in many physiological processes .

Antifungal Activity

Triazole derivatives are widely recognized for their antifungal properties. Studies have shown that compounds with similar structures exhibit significant activity against various fungal strains. For example, a series of triazole derivatives demonstrated strong antifungal effects against Candida species and Aspergillus species .

Antitumor Activity

Research indicates that triazole-based compounds can inhibit tumor growth through multiple mechanisms:

- Inhibition of Tumor Cell Proliferation : Compounds have been reported to induce apoptosis in cancer cells by activating caspases and modulating cell cycle regulators .

- Targeting Specific Pathways : Certain derivatives have been shown to inhibit pathways such as the BRAF(V600E) signaling pathway, which is crucial in melanoma progression .

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory effects. Similar compounds have been documented to inhibit pro-inflammatory cytokines like TNF-alpha and IL-6, which play significant roles in chronic inflammation .

Study 1: Antifungal Efficacy

A study conducted on a series of triazole derivatives found that one compound exhibited higher antifungal activity than standard treatments against seven phytopathogenic fungi. The mechanism involved disruption of fungal cell membranes .

Study 2: Antitumor Activity

In vitro assays demonstrated that a related triazole derivative significantly reduced the viability of cancer cell lines by inducing apoptosis. The IC50 values were comparable to established chemotherapeutics, highlighting its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimized synthetic routes for 5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol?

Methodological Answer: The synthesis typically involves three stages:

Acylation and hydrazinolysis of pyrrolidine- or tetrahydrofuran-derived precursors to form intermediates.

Nucleophilic addition of phenylisothiocyanate to generate thiosemicarbazides.

Intramolecular cyclization under alkaline conditions to form the triazole-thiol core.

Key parameters include reaction temperature (60–80°C for cyclization) and solvent choice (e.g., ethanol/water mixtures). Purity is confirmed via HPLC-DAD-MS (>95%) and elemental analysis .

Q. How are structural and purity characteristics validated for this compound?

Methodological Answer:

- 1H NMR : Peaks for pyrrolidine sulfonyl (δ 3.1–3.3 ppm, multiplet) and tetrahydrofuran methyl (δ 1.6–2.1 ppm) groups confirm substituent integration.

- IR Spectroscopy : S-H stretch at ~2550 cm⁻¹ and sulfonyl S=O stretches at 1150–1350 cm⁻¹.

- LC-MS : Molecular ion [M+H]+ matches theoretical mass (e.g., ~435 g/mol).

- Elemental analysis : C, H, N, S deviations <0.3% validate stoichiometry .

Q. What solvents and conditions are recommended for improving solubility during biological assays?

Methodological Answer:

- Polar aprotic solvents : DMSO (10–20 mM stock solutions) with sonication.

- Aqueous buffers : Use co-solvents like PEG-400 (<5% v/v) for in vitro assays.

- pH adjustment : Neutral pH (7.4) minimizes thiol oxidation. Stability in solution should be monitored via UV-Vis (λmax ~270 nm) .

Advanced Research Questions

Q. How can molecular docking predict this compound’s kinase or enzyme inhibition potential?

Methodological Answer:

- Target selection : Prioritize kinases (e.g., anaplastic lymphoma kinase, PDB: 2XP2) or enzymes (e.g., COX-2, PDB: 3LN1) based on structural homology.

- Docking software : AutoDock Vina or Schrödinger Maestro with flexible ligand sampling.

- Key interactions :

Q. What strategies resolve contradictions in SAR studies for analogs of this compound?

Methodological Answer:

-

Data normalization : Use standardized assays (e.g., IC50 in kinase inhibition vs. cellular viability).

-

Substituent variation : Systematically modify pyrrolidine sulfonyl (e.g., replace with piperidine) or tetrahydrofuran groups to isolate electronic vs. steric effects.

-

Statistical analysis : Multivariate regression to correlate logP, polar surface area, and bioactivity. Example:

Substituent logP IC50 (nM) Pyrrolidine-sulfonyl 2.1 120 Piperidine-sulfonyl 2.5 85 Morpholine-sulfonyl 1.8 220

Higher lipophilicity (logP >2.5) correlates with improved membrane permeability but reduced aqueous solubility .

Q. How is metabolic stability assessed in preclinical studies?

Methodological Answer:

- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes.

- CYP450 inhibition : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation).

- Key metabolites : Oxidized tetrahydrofuran (lactone formation) and sulfonyl reduction products. Adjust substituents (e.g., fluorination) to block metabolic hotspots .

Experimental Design Considerations

Q. How to design a robust protocol for in vivo efficacy studies?

Methodological Answer:

- Dose optimization : Start with 10–50 mg/kg (oral or IP) based on pharmacokinetic data (t1/2 ≥2 hours).

- Control groups : Include a prodrug (e.g., acetylated thiol) to assess bioactivation.

- Endpoint selection : Measure target engagement (e.g., kinase phosphorylation) and toxicity (ALT/AST levels). Use longitudinal sampling to model exposure-response relationships .

Q. What analytical methods validate compound stability under storage?

Methodological Answer:

- Accelerated stability testing : 40°C/75% RH for 4 weeks. Monitor degradation via:

- HPLC : New peaks >0.5% indicate oxidation (e.g., disulfide formation).

- TGA/DSC : Melting point shifts (>5°C) suggest polymorphic changes.

- Storage recommendation : Argon atmosphere, -20°C in amber vials with desiccants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.